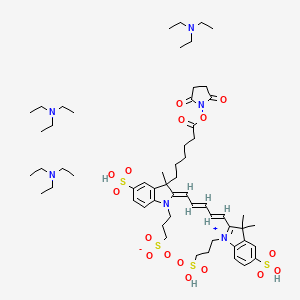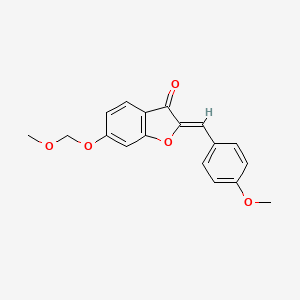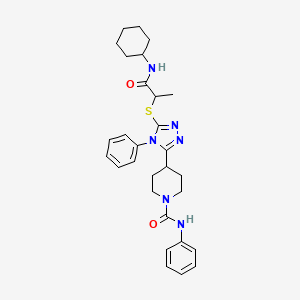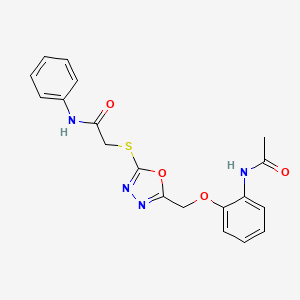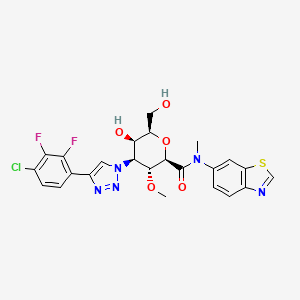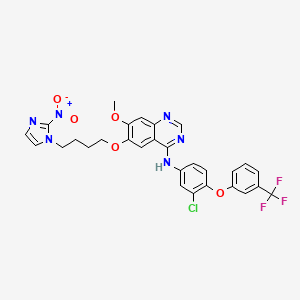
Egfr/her2-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/her2-IN-10 is a potent and selective dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the receptor tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, making them significant targets for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Egfr/her2-IN-10 can be synthesized through a multi-step organic synthesis processThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Egfr/her2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Egfr/her2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Employed in cell signaling studies to understand the role of EGFR and HER2 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Mecanismo De Acción
Egfr/her2-IN-10 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and survival pathways. The compound specifically targets the ATP-binding sites of these receptors, blocking their activation and subsequent signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.
Lapatinib: Another dual inhibitor targeting EGFR and HER2, used in combination with other therapies for breast cancer.
Neratinib: An irreversible inhibitor of EGFR, HER2, and HER4, used in the extended adjuvant treatment of early-stage HER2-positive breast cancer
Uniqueness
Egfr/her2-IN-10 is unique due to its high selectivity and potency against both EGFR and HER2, with IC50 values of 2.3 nM for EGFR and 234 nM for HER2. This selectivity makes it a valuable tool in research and potential therapeutic applications, offering advantages over other inhibitors with broader target profiles .
Propiedades
Fórmula molecular |
C29H24ClF3N6O5 |
|---|---|
Peso molecular |
629.0 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]-7-methoxy-6-[4-(2-nitroimidazol-1-yl)butoxy]quinazolin-4-amine |
InChI |
InChI=1S/C29H24ClF3N6O5/c1-42-25-16-23-21(15-26(25)43-12-3-2-10-38-11-9-34-28(38)39(40)41)27(36-17-35-23)37-19-7-8-24(22(30)14-19)44-20-6-4-5-18(13-20)29(31,32)33/h4-9,11,13-17H,2-3,10,12H2,1H3,(H,35,36,37) |
Clave InChI |
OWTCMGIQRBBCSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)OCCCCN5C=CN=C5[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



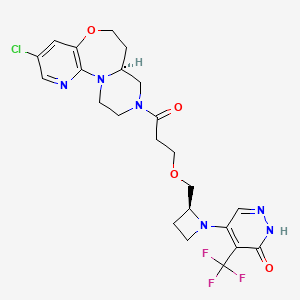
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)


